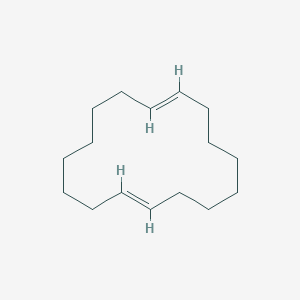

1,9-Cyclohexadecadiene

Description

1,9-Cyclohexadecadiene (1,9-CHDD) is a macrocyclic diene with a 16-membered carbon ring containing conjugated double bonds at the 1,9-positions. This structure confers unique chemical properties, including ring strain and selective reactivity, making it valuable in organic synthesis and industrial applications. Notably, it serves as a precursor in the synthesis of muscone, a macrocyclic ketone used in perfumery . Its molecular formula is C₁₆H₂₈, and its macrocyclic framework enables controlled oxidation and functionalization, distinguishing it from smaller or linear dienes.

Properties

CAS No. |

110028-14-3 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

(1E,9E)-cyclohexadeca-1,9-diene |

InChI |

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1+,16-15+ |

InChI Key |

QCSDLMPAQMQZOE-FMGPEAFSSA-N |

SMILES |

C1CCCC=CCCCCCCC=CCC1 |

Isomeric SMILES |

C1CC/C=C/CCCCCC/C=C/CCC1 |

Canonical SMILES |

C1CCCC=CCCCCCCC=CCC1 |

Pictograms |

Irritant |

Synonyms |

TRANS CIS-1 9-CYCLOHEXADECADIENE |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalysts

Cyclooctene dimerization proceeds via a metal-catalyzed metathesis mechanism. The catalyst coordinates with the cyclooctene double bond, inducing a [2+2] cycloaddition to form a metallocyclobutane intermediate. Subsequent rearrangement yields the this compound product. Early implementations utilized Ziegler-Natta-type catalysts, though modern adaptations favor ruthenium-based Grubbs catalysts for improved selectivity.

Table 1: Catalytic Systems for Cyclooctene Dimerization

| Catalyst Type | Temperature Range (°C) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ziegler-Natta (Ti-based) | 80–120 | Toluene | 60–75 | 85–90 |

| Grubbs 2nd Generation | 25–40 | Dichloromethane | 85–92 | 95–98 |

| Nickel-based | 100–150 | Cyclohexane | 50–65 | 70–80 |

Data synthesized from patent literature and analogous metathesis studies.

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability. Cyclooctene dimerization is conducted in batch reactors under inert atmospheres (nitrogen or argon) to prevent oxidation. Solvent selection (e.g., toluene or dichloromethane) balances reaction kinetics and catalyst solubility. Post-reaction purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate this compound at >98% purity.

Alternative Synthetic Pathways

While cyclooctene dimerization dominates, alternative routes have been explored for niche applications:

Dehydrohalogenation of Halogenated Precursors

1,9-Dichlorohexadecane undergoes dehydrohalogenation using strong bases (e.g., potassium tert-butoxide) in dimethylformamide (DMF). This elimination reaction produces this compound but suffers from low yields (30–40%) due to competing elimination pathways.

Cross-Metathesis of Linear Dienes

Cross-metathesis between 1,5-cyclooctadiene and 1,7-tetradecadiene using Grubbs catalysts offers a modular approach. However, stoichiometric challenges and byproduct formation limit its practicality.

Reaction Optimization and Challenges

Catalyst Loading and Selectivity

Grubbs catalysts (0.5–1.0 mol%) achieve near-quantitative conversion at ambient temperatures, whereas Ziegler-Natta systems require higher loadings (2–5 mol%) and elevated temperatures. Selectivity toward the 1,9-isomer hinges on steric and electronic modulation of the catalyst. For example, N-heterocyclic carbene (NHC) ligands in Grubbs catalysts enhance regioselectivity by stabilizing the transition state.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) accelerate metathesis by stabilizing charged intermediates. Nonpolar solvents like toluene favor thermodynamic control, increasing macrocycle stability.

Byproduct Mitigation

Common byproducts include linear oligomers and smaller cyclic alkenes (e.g., cyclododecene). These are minimized by:

-

Precise stoichiometry: A 2:1 cyclooctene-to-catalyst ratio suppresses oligomerization.

-

Additives: Lewis acids (e.g., BF₃·OEt₂) coordinate with reactive intermediates, redirecting selectivity.

Analytical Characterization

Post-synthesis validation employs:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (218.34 g/mol) and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃, 400 MHz) shows characteristic doublets at δ 5.35–5.45 ppm (cis-vinylic protons) and δ 5.10–5.20 ppm (trans-vinylic protons).

-

Infrared Spectroscopy (IR): C=C stretching vibrations at 1640–1680 cm⁻¹.

Industrial and Research Applications

This compound’s rigidity and dual double bonds make it invaluable for:

Chemical Reactions Analysis

Cyclohexadeca-1,9-diene undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form cyclohexadec-8-en-1-one.

Reduction: It can be reduced to form cyclohexadecane.

Substitution: It can undergo substitution reactions with various reagents to form different substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or osmium tetroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting Agents: Such as halogens or alkyl halides.

Scientific Research Applications

Scientific Research Applications

1,9-Cyclohexadecadiene has diverse applications across several scientific domains:

Organic Synthesis

It serves as a monomer for synthesizing various organic compounds such as cyclohexene and cyclooctatetraene. Its unique structure allows it to participate in polymerization reactions effectively.

Materials Science

The compound is utilized in developing new synthetic rubbers and elastomers due to its ability to undergo polymerization. This application is critical for creating materials with specific mechanical properties.

Medicinal Chemistry

Research indicates potential therapeutic applications for this compound in treating inflammatory and autoimmune diseases. Its anti-inflammatory and analgesic properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and nitric oxide synthase (NOS) .

Biological Research

Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals, contributing to its protective effects against cellular damage .

Case Studies

Several studies illustrate the applications and effects of this compound:

- Anti-inflammatory Effects : A study demonstrated significant reduction in edema in rat models when administered at various doses, showcasing a dose-dependent decrease in paw swelling compared to control groups.

- Analgesic Properties : In experiments involving pain-inducing stimuli on mice, administration resulted in notable pain response reduction attributed to the inhibition of pro-inflammatory mediators.

- Antioxidant Activity Assessment : Research indicated strong antioxidant properties in vitro, effectively reducing lipid peroxidation levels in cell cultures exposed to oxidative stress.

Mechanism of Action

Cyclohexadeca-1,9-diene exerts its effects through several mechanisms:

Anti-inflammatory and Analgesic Properties: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,9-CHDD with structurally or functionally related compounds:

Key Findings:

Reactivity in Oxidation Reactions :

- 1,9-CHDD undergoes efficient Wacker-type oxidation using a dicationic Pd catalyst and O₂ as an oxidant, yielding cyclohexadec-8-en-1-one (8-CHD) with high selectivity (>90%) at room temperature . This contrasts with linear dienes (e.g., 1,9-decadiene), which lack the steric and electronic advantages of macrocyclic geometry, resulting in lower selectivity.

- Smaller cyclic dienes (e.g., 1,3-cyclohexadiene) are unsuitable for such oxidations due to rapid side reactions like dimerization .

Applications in Fragrance Synthesis :

- 1,9-CHDD is a key intermediate in muscone production, a musk-like macrocyclic ketone. Its macrocyclic structure mimics natural musk precursors, unlike linear dienes or smaller rings .

- Comparatively, 1,5-cyclooctadiene lacks the carbon chain length required for fragrance-related macrocycles.

Thermal and Mechanical Stability :

- In polymer chemistry, 1,9-decadiene introduces crosslinking in polypropylene alloys, improving rigidity and melt flow resistance . However, 1,9-CHDD’s macrocyclic structure is less suited for polymer crosslinking due to steric hindrance.

Conformational Studies :

- 1,9-Cyclohexadecanedione, a diketone analog of 1,9-CHDD, exhibits conformational flexibility in ethylene ketal derivatives, as shown by NMR and X-ray studies . This flexibility is absent in the diene due to double-bond rigidity.

Research Implications and Industrial Relevance

1,9-CHDD’s macrocyclic structure and regioselective reactivity make it superior to linear or smaller cyclic dienes in fragrance synthesis and catalytic oxidation. In contrast, compounds like 1,9-decadiene excel in polymer crosslinking but lack the selectivity required for fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,9-Cyclohexadecadiene (1,9-CHDD), and how can purity be verified?

- Methodological Answer : The Wacker-type oxidation is a primary method for synthesizing 1,9-CHDD derivatives. For example, palladium-catalyzed oxidation of precursor olefins using molecular oxygen as an oxidant achieves selective conversion to monounsaturated ketones (e.g., cyclohexadec-8-en-1-one). Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances accuracy .

Q. What analytical techniques are recommended for characterizing 1,9-CHDD and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm regioselectivity in oxidation products (e.g., distinguishing between 1,9 and 1,8 isomers).

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ketones post-oxidation).

- High-Performance Liquid Chromatography (HPLC) : For quantifying reaction yields.

Ensure calibration with certified reference materials and validate reproducibility across triplicate runs .

Q. How should researchers handle and store 1,9-CHDD to maintain stability during experiments?

- Methodological Answer : Store 1,9-CHDD in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent polymerization or oxidation. Conduct stability assays via accelerated degradation studies (e.g., exposure to heat/light) and monitor using thin-layer chromatography (TLC) for byproduct formation. Refer to analogous cycloalkane SDS guidelines for hazard mitigation .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of Wacker-type oxidation for 1,9-CHDD?

- Methodological Answer : The reaction selectivity arises from the electrophilic palladium catalyst’s preference for less sterically hindered double bonds. Computational studies (e.g., molecular docking or transition state modeling) can identify active site interactions. Experimentally, isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) analysis validate proposed mechanisms .

Q. How can researchers resolve contradictions in experimental data when evaluating reaction yields under varying catalytic conditions?

- Methodological Answer : Use analysis of variance (ANOVA) to assess statistical significance. For example, if catalytic loading (e.g., 0.5% vs. 1.0% Pd) yields conflicting efficiency results (F1,9 = 2.75, P = 0.132), increase sample size or employ post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments under controlled humidity/temperature to isolate variables .

Q. What methodological considerations are critical when scaling up the Wacker-type oxidation of 1,9-CHDD from small batches to larger volumes?

- Methodological Answer : Optimize:

- Oxygen Flow Rate : Ensure stoichiometric excess without causing foaming.

- Catalyst Recovery : Implement flow reactors with immobilized Pd catalysts to reduce waste.

- Heat Dissipation : Use jacketed reactors to maintain isothermal conditions. Pilot studies should compare batch vs. continuous processes, with yield data normalized to surface-area-to-volume ratios .

Q. How can computational models improve the design of 1,9-CHDD-based reactions?

- Methodological Answer : Density functional theory (DFT) simulations predict transition states and regioselectivity. For instance, modeling the Pd-olefin interaction in 1,9-CHDD oxidation identifies electron-deficient carbons prone to nucleophilic attack. Validate models with experimental kinetic data (e.g., rate constants) and adjust parameters using Bayesian optimization .

Data Presentation and Reproducibility Guidelines

- Data Tables : Include processed data (e.g., ANOVA results, reaction yields) in the main text. Raw datasets (e.g., spectral peaks, chromatograms) belong in appendices .

- Reproducibility : Document catalyst batch numbers, solvent purity, and ambient conditions. Cross-validate findings with independent labs using shared protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.